molecular formula C7H18O3SSi B1608601 Triethoxysilylmethanethiol CAS No. 60764-83-2

Triethoxysilylmethanethiol

Cat. No. B1608601
CAS RN: 60764-83-2
M. Wt: 210.37 g/mol
InChI Key: XSIGLRIVXRKQRA-UHFFFAOYSA-N
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Description

Triethoxysilylmethanethiol, also known as (Mercaptomethyl)triethoxysilane, is a chemical compound with the molecular formula C7H18O3SSi . It is related to Triethoxysilane, an organosilicon compound used in precious metal-catalysed hydrosilylation reactions .

Scientific Research Applications

1. Catalyst for Hydrogen Generation and CO2 Functionalization

Triethoxysilylmethanethiol plays a crucial role in catalysis. Sattler and Parkin (2012) demonstrated its use in [κ(3)-Tptm]ZnH, a multifunctional catalyst capable of rapid hydrogen release from silanes and hydrosilylation of carbon dioxide, forming triethoxysilyl formate. This process is significant for carbon dioxide utilization as a C(1) feedstock in chemical synthesis (Sattler & Parkin, 2012).

2. Synthesis of Triarylmethanes

Triethoxysilylmethanethiol is relevant in the synthesis of triarylmethanes, as reported by Nambo and Crudden (2015). These compounds have diverse applications in organic materials and exhibit high biological activity. Transition metal catalysis involving triethoxysilylmethanethiol derivatives enables the creation of novel triarylmethane structures with high selectivity and diversity (Nambo & Crudden, 2015).

3. Development of Transparent Conductive Films

In the field of material science, Imae et al. (2009) investigated bis(triethoxysilyl)-substituted oligothiophene, which leads to the creation of strong, electrochemically stable, and almost transparent conductive films when polymerized. These films are particularly useful due to their mechanical strength and stability, showcasing the potential of triethoxysilylmethanethiol in advanced materials technology (Imae et al., 2009).

4. Enhancing Output Power of Triboelectric Nanogenerators

Xia et al. (2016) researched the use of PDMS embedded with micro-capacitors and variable microcapacitors, demonstrating that triethoxysilylmethanethiol can significantly enhance the output power density of triboelectric nanogenerators. This application highlights its potential in the development of advanced energy-harvesting materials (Xia et al., 2016).

properties

IUPAC Name

triethoxysilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3SSi/c1-4-8-12(7-11,9-5-2)10-6-3/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGLRIVXRKQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CS)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209587
Record name Methanethiol, triethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxysilylmethanethiol

CAS RN

60764-83-2
Record name 1-(Triethoxysilyl)methanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60764-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanethiol, triethoxysilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, triethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Voronkov, FP Kletsko, NN Vlasova, LN Gont… - Bulletin of the Academy …, 1977 - Springer
Conclusions 1. Trialkoxyalkanethiols have been synthesized by the reaction of chloroalkyltrialkoxysilanes with NaHS, as well as by the sodium-methoxide-catalyzed splitting of the …
Number of citations: 4 link.springer.com

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